molecular formula C24H15BrClNO3 B12047428 2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12047428
M. Wt: 480.7 g/mol
InChI Key: SAQHHVWSVUNAAK-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C24H15BrClNO3 . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid with 2-oxo-2-phenylethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C24H15BrClNO3

Molecular Weight

480.7 g/mol

IUPAC Name

phenacyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H15BrClNO3/c25-17-8-11-21-19(12-17)20(13-22(27-21)15-6-9-18(26)10-7-15)24(29)30-14-23(28)16-4-2-1-3-5-16/h1-13H,14H2

InChI Key

SAQHHVWSVUNAAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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